1h-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide
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Overview
Description
1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications . This compound, in particular, combines the indole core with a hydrazide group, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Preparation Methods
The synthesis of 1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide typically involves the reaction of 1H-indole-7-carboxylic acid with [(2-bromophenyl)methylene]hydrazine. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Mechanism of Action
The mechanism of action of 1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hydrazide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity . These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid: Known for its antiviral and anticancer activities.
1H-Indole-3-carboxylic acid: Studied for its anti-inflammatory and antimicrobial properties.
1H-Indole-5-carboxylic acid: Investigated for its potential as an antidiabetic agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-14-7-2-1-4-12(14)10-19-20-16(21)13-6-3-5-11-8-9-18-15(11)13/h1-10,18H,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRCIXCOOLZBU-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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